Cefuzonam
Overview
Description
Cefuzonam is a second-generation cephalosporin antibiotic with the molecular formula C16H15N7O5S4 and a molar mass of 513.58 g/mol . It is known for its broad-spectrum antibacterial activity and is used to treat various bacterial infections, including respiratory tract infections, tonsillitis, and hepatobiliary infections .
Mechanism of Action
Target of Action
Cefuzonam, a second-generation cephalosporin antibiotic , primarily targets specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These PBPs play a crucial role in the synthesis of the bacterial cell wall, which is essential for maintaining the structural integrity of the bacteria.
Mode of Action
This compound interacts with its targets (PBPs) by binding to them, which inhibits the third and last stage of bacterial cell wall synthesis . This interaction disrupts the formation of the bacterial cell wall, leading to bacterial cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the peptidoglycan biosynthesis pathway . Peptidoglycan is a major component of the bacterial cell wall. By inhibiting this pathway, this compound prevents the formation of a functional cell wall, leading to the lysis and death of the bacteria .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties. It attains high serum levels and is excreted quickly via the urine . In children with normal renal and hepatic functions, the serum half-lives of this compound were found to be between 1.04 to 1.33 hours . These properties contribute to its bioavailability and effectiveness as an antibiotic.
Result of Action
The molecular and cellular effects of this compound’s action result in the death of the bacteria. By inhibiting the synthesis of the bacterial cell wall, this compound causes the bacteria to become structurally compromised, leading to cell lysis and death . This results in the clearance of the bacterial infection.
Action Environment
While specific studies on how environmental factors influence this compound’s action, efficacy, and stability are limited, it’s known that factors such as pH, temperature, and the presence of other substances can affect the activity of antibiotics in general. It’s also important to note that the patient’s physiological state, including kidney and liver function, can influence the drug’s pharmacokinetics .
Biochemical Analysis
Biochemical Properties
Cefuzonam plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It interacts with penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This interaction inhibits the final transpeptidation step of peptidoglycan synthesis, which is essential for bacterial cell wall integrity . As a result, the bacterium undergoes lysis due to the continuous activity of cell wall autolytic enzymes while the cell wall synthesis is halted .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It primarily targets bacterial cells, leading to cell lysis and death. The compound influences cell function by disrupting cell wall synthesis, which is critical for maintaining cell shape and integrity . This disruption affects cell signaling pathways, gene expression, and cellular metabolism, ultimately leading to bacterial cell death .
Molecular Mechanism
The molecular mechanism of this compound involves binding to penicillin-binding proteins (PBPs) within the bacterial cell wall. This binding inhibits the transpeptidation step of peptidoglycan synthesis, preventing the formation of cross-links in the bacterial cell wall . The inhibition of this crucial step leads to the weakening and eventual rupture of the bacterial cell wall, resulting in cell lysis and death . This compound’s effectiveness is attributed to its ability to target multiple PBPs, making it highly effective against a broad spectrum of bacteria .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its efficacy can diminish with prolonged exposure to certain conditions. Studies have shown that this compound maintains its antibacterial activity for extended periods when stored under appropriate conditions . Degradation can occur over time, leading to reduced potency. Long-term effects on cellular function have been observed in in vitro and in vivo studies, with this compound demonstrating sustained antibacterial activity over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively treats bacterial infections without causing significant adverse effects . At higher doses, toxic effects such as liver dysfunction and appetite loss have been observed . These adverse effects highlight the importance of determining the optimal dosage to maximize efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to its antibacterial activity. It interacts with enzymes and cofactors involved in bacterial cell wall synthesis, particularly penicillin-binding proteins (PBPs) . The inhibition of these enzymes disrupts the normal metabolic processes of bacteria, leading to cell death. This compound’s impact on metabolic flux and metabolite levels is primarily observed in bacterial cells, where it effectively halts cell wall synthesis .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is administered intravenously or intramuscularly, allowing for rapid distribution throughout the body . The compound interacts with transporters and binding proteins that facilitate its movement across cell membranes and into target tissues . This compound’s localization and accumulation in infected tissues contribute to its effectiveness in treating bacterial infections .
Subcellular Localization
The subcellular localization of this compound is primarily within the bacterial cell wall, where it exerts its antibacterial effects . The compound targets penicillin-binding proteins (PBPs) located in the cell wall, inhibiting the synthesis of peptidoglycan and leading to cell lysis . This compound’s activity is directed towards the bacterial cell wall, making it highly effective in treating bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cefuzonam can be synthesized through a series of chemical reactions involving key intermediates. One common method involves the reaction of a thiazole derivative with a methoxyiminoacetyl compound under controlled conditions . The reaction typically requires the use of solvents like dichloromethane and acetone, along with reagents such as triethylamine and phosphorus pentachloride .
Industrial Production Methods
Industrial production of this compound often involves microwave-assisted one-pot reactions to ensure efficient contact between reactants . This method utilizes polyethylene glycol 400 as a medium to facilitate the reaction, resulting in higher yields and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
Cefuzonam undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens . The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may exhibit different antibacterial properties .
Scientific Research Applications
Cefuzonam has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Cefuzonam is compared with other second-generation cephalosporins such as cefotiam, cefamandole, cefonicid, and ceforanide . While all these compounds share a similar mechanism of action, this compound is unique in its broader spectrum of activity against both Gram-positive and Gram-negative bacteria . Additionally, this compound has shown higher efficacy in treating certain resistant bacterial strains .
List of Similar Compounds
- Cefotiam
- Cefamandole
- Cefonicid
- Ceforanide
Properties
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(thiadiazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N7O5S4/c1-28-21-9(7-5-31-16(17)19-7)12(24)20-10-13(25)23-11(15(26)27)6(4-30-14(10)23)3-29-8-2-18-22-32-8/h2,5,10,14H,3-4H2,1H3,(H2,17,19)(H,20,24)(H,26,27)/b21-9-/t10-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHKZHZLDMQGFF-ZSDSSEDPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC4=CN=NS4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSC4=CN=NS4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N7O5S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048282 | |
Record name | Cefuzonam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82219-78-1 | |
Record name | Cefuzonam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82219-78-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cefuzonam [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082219781 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefuzonam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CEFUZONAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/860MT00T7T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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